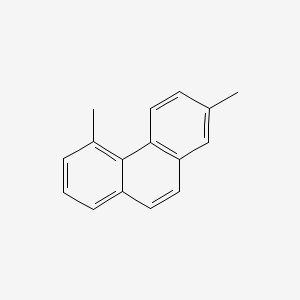

2,5-Dimethylphenanthrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic (benzene-like) rings. libretexts.orgtalema.com These molecules are uncharged, non-polar, and contain delocalized electrons within their aromatic ring systems. cohlife.org PAHs are classified based on the number of rings they contain; for instance, those with up to six rings are often termed 'small' PAHs. talema.com They can be formed through both natural processes, such as in coal and oil deposits, and artificial ones, like the incomplete combustion of organic materials in engines or during the burning of tobacco. talema.comcohlife.orgwikipedia.org

Phenanthrene (B1679779) (C₁₄H₁₀) is a fundamental PAH consisting of three fused benzene (B151609) rings arranged in an angled, non-linear structure. wikipedia.orgresearchgate.net 2,5-Dimethylphenanthrene belongs to this family as a substituted derivative. Its core structure is the three-ring phenanthrene skeleton, with two methyl groups (–CH₃) attached at the 2nd and 5th carbon positions. nih.govchemeo.com This places it within the chemical class of polycyclic aromatic hydrocarbons. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ | nih.govchemeo.com |

| Molecular Weight | 206.28 g/mol | nih.govchemeo.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3674-66-6 | chemeo.com |

| Boiling Point (est.) | 370.14°C | chemicalbook.com |

| Melting Point (est.) | 100.48°C | chemicalbook.com |

Significance of Methylated Phenanthrenes in Contemporary Research

The study of methylated phenanthrenes, including this compound, is significant for several reasons. While parent PAHs are of environmental concern, their alkylated derivatives are also highly relevant and can be present in the environment at concentrations even higher than the parent compounds. researchgate.net

Key areas of research significance include:

Environmental Source Tracking : The ratio of methylated PAHs to their unmethylated parent compounds can be used to identify the origin of PAH contamination, distinguishing between petrogenic (from petroleum sources) and pyrogenic (from combustion) sources. nih.gov Alkylated PAHs are particularly abundant in petroleum. researchgate.netresearchgate.net

Biological Activity : Research has shown that methylation can significantly alter the toxicological properties of PAHs. nih.gov Some studies have found that methylated phenanthrenes can be more potent than the parent phenanthrene in activating the human aryl hydrocarbon receptor (AhR), a key step in initiating certain toxic responses. nih.govresearchgate.net For example, a survey of monomethylated phenanthrenes revealed they were 2 to 5 times more potent than phenanthrene in an AhR bioassay. researchgate.net Specifically, methylphenanthrenes with the methyl group in equatorial positions (like 1-, 2-, and 3-methylphenanthrene) appeared to have the highest potencies in this assay. nih.gov

Tumor Promotion : While some methylated PAHs have shown only marginal effects on certain cellular processes, studies have indicated that various methylphenanthrenes are efficient inhibitors of gap junctional intercellular communication (GJIC), suggesting they might act as tumor promoters. nih.gov

These findings underscore the importance of studying specific methylated isomers like this compound to gain a more complete understanding of the environmental and biological impact of PAH mixtures. nih.gov

Historical Perspective of Phenanthrene Derivative Studies

The scientific investigation of phenanthrene and its derivatives has a long history, forming a cornerstone of organic chemistry. Phenanthrene itself is a major component of coal tar, from which it is commercially extracted. wikipedia.org Early research focused on isolating and characterizing these compounds.

The synthesis of the phenanthrene skeleton has been a subject of study for decades, leading to the development of several classic name reactions that are still fundamental in organic synthesis:

Bardhan-Sengupta Phenanthrene Synthesis wikipedia.orgresearchgate.net

Haworth Synthesis researchgate.netscispace.com

Pschorr Synthesis researchgate.netscispace.com

These methods provided pathways to create the core phenanthrene structure, enabling further research into its derivatives. A 1935 publication in the Journal of the American Chemical Society on benzoylphenanthrenes highlights the long-standing interest in substituted phenanthrenes. acs.org Over the years, numerous methods for preparing phenanthrene derivatives have been developed, driven by their potential application as building blocks for complex natural products and their presence in a wide range of biologically active compounds. nih.gov This historical foundation has paved the way for contemporary research into the nuanced properties and activities of specific derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBPQRLLOPVKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190198 | |

| Record name | Phenanthrene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-66-6 | |

| Record name | 2,5-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization of 2,5 Dimethylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,5-Dimethylphenanthrene, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being indicative of its electronic environment. The spectrum is typically acquired with proton decoupling, resulting in sharp singlet peaks for each carbon.

The aromatic region of the ¹³C NMR spectrum for this compound is expected to show a number of signals corresponding to the fourteen aromatic carbons of the phenanthrene (B1679779) core. The chemical shifts of these carbons are influenced by the positions of the two methyl substituents. The quaternary carbons, those that are not bonded to any hydrogen atoms (C-4a, C-4b, C-8a, C-10a, and the substituted C-2 and C-5), generally exhibit lower intensities compared to the protonated carbons. The methyl carbons will appear at a much higher field (lower ppm value), typically in the range of 20-30 ppm.

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below. These values are estimated based on typical chemical shifts for substituted phenanthrenes.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 (Methyl-Substituted) | ~137 |

| C-5 (Methyl-Substituted) | ~135 |

| Aromatic CH | 122-132 |

| Quaternary Aromatic C | 128-134 |

| Methyl C (from C-2) | ~21 |

| Methyl C (from C-5) | ~21 |

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number, chemical environment, and neighboring protons for each type of proton in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns (multiplicity) of these protons are determined by their position on the phenanthrene ring and their proximity to the methyl groups.

The protons on the phenanthrene core will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of the protons. For instance, ortho-coupled protons typically show larger coupling constants (7-9 Hz) compared to meta (2-3 Hz) and para (0-1 Hz) couplings. The two methyl groups will each give rise to a singlet peak in the upfield region of the spectrum, generally between 2.0 and 3.0 ppm, as they are not coupled to any adjacent protons.

An illustrative table of expected ¹H NMR data is presented below.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 9.0 | m (multiplet) | Varies |

| Methyl H (from C-2) | ~2.5 | s (singlet) | N/A |

| Methyl H (from C-5) | ~2.5 | s (singlet) | N/A |

Two-Dimensional NMR Methods (e.g., 2D NMR)

Two-dimensional NMR techniques are indispensable for the definitive assignment of complex ¹H and ¹³C NMR spectra. By correlating signals through chemical bonds or through space, these experiments resolve ambiguities that may arise from one-dimensional spectra.

For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, allowing for the tracing of proton connectivity throughout the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak indicates a C-H bond, providing a direct link between the ¹H and ¹³C spectra and aiding in the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the molecular fragments, confirming the positions of the methyl groups on the phenanthrene skeleton.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for determining the molecular weight of a compound, assessing its purity, and deducing its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of complex mixtures of volatile and semi-volatile compounds, such as PAHs.

In the context of this compound, GC-MS serves two primary purposes:

Identification: By separating this compound from other isomers and components in a sample, its retention time in the gas chromatograph provides a characteristic identifier. Subsequent detection by the mass spectrometer, which provides its mass spectrum, confirms its identity. The analysis of various methylated phenanthrenes by GC-MS is a well-established method in environmental and geochemical studies.

Purity Assessment: The gas chromatogram can be used to assess the purity of a this compound sample. The presence of other peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

The selection of the GC column and temperature program is critical for achieving good separation of the various dimethylphenanthrene isomers.

Mass Spectrometry for Molecular Ion and Fragment Analysis

When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). The m/z of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₁₆H₁₄), the expected molecular ion peak would be at m/z 206.

The energy from the ionization process can also cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For aromatic compounds like this compound, the molecular ion is often quite stable and therefore one of the most abundant peaks in the spectrum.

Common fragmentation pathways for methylated PAHs include the loss of a hydrogen radical (M-1) or a methyl radical (M-15). The loss of a methyl group would result in a fragment ion at m/z 191. Further fragmentation can occur through the loss of other small neutral molecules. The analysis of these fragmentation patterns provides corroborating evidence for the structure of the molecule.

A summary of the expected key ions in the mass spectrum of this compound is provided in the table below.

| m/z | Ion Identity | Description |

| 206 | [C₁₆H₁₄]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₆H₁₃]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 191 | [C₁₅H₁₁]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 189 | [C₁₅H₉]⁺ | Loss of a methyl and two hydrogen radicals |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound, a polycyclic aromatic hydrocarbon (PAH), reveals characteristic absorption bands that arise from electronic transitions within its conjugated π-electron system. The absorption of UV or visible radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like phenanthrene and its derivatives, the most significant transitions are typically π → π* transitions. libretexts.orgshu.ac.uk

The UV-Vis spectrum of phenanthrene derivatives generally exhibits multiple absorption bands. researchgate.net These bands correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other accessible unoccupied orbitals. libretexts.org The addition of methyl groups to the phenanthrene backbone, as in this compound, can cause slight shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent phenanthrene molecule. This is due to the electron-donating nature of the alkyl groups, which can influence the energy levels of the π orbitals.

While specific, high-resolution spectral data for this compound is not abundantly available in public literature, the general features of the phenanthrene chromophore are well-documented. Phenanthrene itself displays a complex spectrum with several bands, often with fine structure resulting from vibrational levels being superimposed on the electronic transitions. shu.ac.uk The absorption spectra for phenanthrene derivatives typically show intense bands in the range of 250-275 nm, followed by less intense bands at longer wavelengths, extending up to around 380 nm. researchgate.net The electronic transitions in these molecules are complex due to the overlap of rotational and vibrational transitions with the electronic ones, resulting in broad absorption bands rather than sharp lines. shu.ac.uk

Advanced Chromatographic Separation Techniques

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation in Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced resolution for the separation of complex mixtures, such as those containing numerous isomers of polycyclic aromatic hydrocarbons (PAHs). chemistry-matters.comuwaterloo.ca This method is particularly advantageous for distinguishing this compound from its various isomers which often co-elute in traditional one-dimensional GC analysis. chemistry-matters.com

The GCxGC system utilizes two columns with different stationary phases. chemistry-matters.com The effluent from the first, longer column is collected in fractions by a modulator and then rapidly injected onto a second, shorter column for further separation. chemistry-matters.comazom.com This process preserves the separation achieved in the first dimension while adding a second dimension of separation, resulting in a structured two-dimensional chromatogram. azom.com This enhanced peak capacity is crucial for resolving the many structural isomers of methylated PAHs found in environmental and petroleum samples. chemistry-matters.comtaylorandfrancis.com

In the analysis of PAHs, a common setup involves a non-polar first-dimension column and a more polar second-dimension column. This configuration separates compounds based on boiling point in the first dimension and polarity in the second, leading to a structured chromatogram where related compounds appear in specific regions. researchgate.net The use of GCxGC coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS) allows for both the detailed characterization and quantification of individual isomers like this compound in highly complex matrices. taylorandfrancis.comnih.gov

Hyphenated GC-MS and GC-MS/MS Methodologies for Enhanced Detectability and Selectivity

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PAHs like this compound. diva-portal.org In this hyphenated technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification by comparison with spectral libraries. nih.govtdi-bi.com For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences. tdi-bi.com

To further enhance selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is utilized. uctm.edu This technique involves two stages of mass analysis. In the first stage, a precursor ion characteristic of the analyte is selected. This ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored in the second stage of mass analysis. uctm.edu This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to lower detection limits and more accurate quantification. uctm.eduhpst.cz The added selectivity of MRM simplifies data analysis in high-matrix samples by minimizing or eliminating interfering responses that might otherwise require manual integration. hpst.cz The development of optimized GC-MS/MS methods, including the use of techniques like mid-column backflushing and continuous hydrogen source cleaning, has led to robust and highly sensitive analysis of PAHs in challenging samples. hpst.cz

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation

Chiral gas chromatography is a specialized technique used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. While this compound itself is not chiral, certain derivatives or related compounds in complex mixtures might be. Chiral GC columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with the two enantiomers of a chiral compound, leading to their separation. gcms.cz

The separated enantiomers are then detected by a mass spectrometer. This hyphenated technique, chiral GC-MS, combines the enantioselective separation power of the chiral column with the sensitive and specific detection of the mass spectrometer. This allows for the identification and quantification of individual enantiomers. The ability to separate enantiomers is crucial in fields like environmental analysis and toxicology, as different enantiomers of a compound can have different biological activities and fates. While direct application to this compound is limited by its achiral nature, the technique is vital for the broader analysis of chiral PAHs and their derivatives that may be present in the same complex samples.

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental and widely used technique for the purification and isolation of compounds from complex mixtures, including the separation of this compound from other PAHs and components of a sample matrix. longdom.orgcolumn-chromatography.com The principle of this technique relies on the differential partitioning of components between a stationary phase packed in a column and a mobile phase that flows through it. longdom.org

For the separation of PAHs, common stationary phases include silica (B1680970) gel and alumina. cup.edu.cn The choice of stationary phase and the solvent system (mobile phase) is critical for achieving effective separation based on the polarity of the compounds. rochester.edu A mixture is applied to the top of the column, and as the mobile phase percolates through, the components travel at different rates depending on their affinity for the stationary phase, leading to their separation. longdom.org The separated components are then collected in fractions as they elute from the column. fractioncollector.info

This technique is often used as a sample cleanup or pre-concentration step before instrumental analysis, such as GC-MS. uctm.educup.edu.cn For instance, crude extracts can be fractionated using column chromatography to isolate the aromatic fraction containing PAHs from aliphatic hydrocarbons and more polar compounds. cup.edu.cn The polarity of the mobile phase can be varied (gradient elution) to effectively separate compounds with a wide range of polarities. longdom.org

Table 1: Common Stationary and Mobile Phases for PAH Separation by Column Chromatography

| Stationary Phase | Common Mobile Phase(s) | Principle of Separation |

| Silica Gel | Hexane, Dichloromethane, Ethyl Acetate (and mixtures) | Polarity |

| Alumina | Petroleum Ether, Dichloromethane (and mixtures) | Polarity |

| Reversed-phase Silica (e.g., C18) | Methanol/Water, Acetonitrile/Water | Polarity (non-polar compounds retained longer) |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Theoretical and Computational Studies on 2,5 Dimethylphenanthrene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules like 2,5-dimethylphenanthrene. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels. ntnu.no

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry used to study the properties of molecules and crystals. quora.com The HF method approximates the many-electron wavefunction of a system as a single Slater determinant, but a key shortcoming is its neglect of electron correlation, which can affect its accuracy. nih.govmit.edu

DFT, on the other hand, is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov In practice, DFT calculations aim to minimize a density functional to find the optimal electron density. ntnu.no A variety of exchange-correlation functionals are used in DFT, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals, which incorporate a portion of the exact exchange from HF theory. nih.gov Hybrid functionals like B3LYP are a dominant choice for many molecular systems. nih.gov These computational methods are applied to optimize the molecular geometry of this compound and to calculate its various electronic properties. quora.com

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another is a key factor in chemical reactions. wikipedia.org

For a molecule like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic framework. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the energy required for the lowest electronic transition. researchgate.net A smaller gap generally implies higher reactivity. These orbital energies and the resulting gap for this compound can be accurately calculated using DFT methods.

Electronic transitions, such as those observed in UV-Vis spectroscopy, are associated with the excitation of an electron from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO (a π → π* transition). researchgate.net Time-Dependent DFT (TD-DFT) is a widely used method to calculate excited-state energies and simulate electronic absorption spectra. uzh.ch

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the orbital from which an electron is most easily removed; associated with nucleophilicity and electron-donating ability. taylorandfrancis.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital to which an electron is most easily added; associated with electrophilicity and electron-accepting ability. taylorandfrancis.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Correlates with the molecule's chemical reactivity, kinetic stability, and the energy of the first electronic transition. A large gap suggests high stability. researchgate.net |

Quantum mechanical calculations are a powerful tool for predicting spectroscopic parameters, most notably NMR chemical shifts. nih.gov The accurate prediction of 1H and 13C NMR chemical shifts can aid in structure elucidation and conformational analysis. nih.gov

The typical workflow involves first performing a conformational search to identify all low-energy conformers of the molecule. Each conformer's geometry is then optimized, usually with a DFT method. github.io Following optimization, NMR shielding constants are calculated for each conformer. Since experimental spectra reflect a Boltzmann-weighted average of all contributing conformers, the calculated shielding constants are averaged accordingly. github.io These shielding constants are then converted to chemical shifts by linear scaling, where they are referenced against calculated values for a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

The choice of DFT functional and basis set significantly impacts the accuracy of the prediction. researchgate.net Studies have benchmarked various functionals, with some, like WP04, being specifically optimized for predicting 1H shifts. github.io A motif-specific scaling approach, where different scaling parameters are used for different types of atoms (e.g., aromatic vs. methyl carbons), can further improve accuracy over a global scaling method. nih.gov

Table 2: Common DFT Methods for NMR Chemical Shift Prediction

| Method/Functional | Basis Set | Key Features |

|---|---|---|

| B97-2 | pcS-3 | Provides low root-mean-square deviations for both 13C and 1H chemical shifts in metabolites. nih.gov |

| WP04 | 6-311++G(2d,p) | A functional specifically optimized for predicting 1H chemical shifts in chloroform. github.io |

| B3LYP | pcS-2 | A widely used hybrid functional that offers a balance of accuracy and computational cost. nih.gov |

Crystal Structure Prediction (CSP) and Polymorphism of Dimethylphenanthrenes

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable crystal packing arrangements, or polymorphs, of a molecule from its chemical diagram alone. This is crucial as different polymorphs can have distinct physical properties. The process typically involves generating a large number of plausible crystal structures using algorithms and then ranking them based on their lattice energies, which are calculated using quantum mechanical methods. rsc.org

For molecules like dimethylphenanthrenes, dispersion-inclusive DFT methods are necessary to accurately calculate the lattice energies, as van der Waals forces play a critical role in the crystal packing. rsc.org A common CSP workflow applies a random structure generator or a genetic algorithm to explore the potential energy surface, followed by geometry optimization of the most promising structures with DFT. rsc.org While specific CSP studies on this compound are not prominent, research on the related isomer 4,5-dimethylphenanthrene (B14150737) has successfully identified its experimental crystal structure and ranked it as the most stable form. rsc.org Such studies also reveal other putative structures that are very close in energy to the experimental one, suggesting they could be viable polymorphs. rsc.org The typical energy differences between molecular crystal polymorphs are within a narrow range of 4-7 kJ/mol. rsc.org

Conformational Dynamics and Stereochemistry of Methylated Phenanthrenes

The presence of methyl groups on the phenanthrene (B1679779) skeleton introduces conformational flexibility, primarily related to the rotation of these groups. Understanding the dynamics of this rotation is important for a complete picture of the molecule's behavior, particularly in the solid state.

The rotation of a methyl group in a molecule is not free but is hindered by an energy barrier. This rotational barrier is the energy difference between the lowest-energy (staggered) and highest-energy (eclipsed) conformations. mdpi.com Computational methods can precisely calculate these barriers by systematically rotating the methyl group and calculating the total energy at each step. mdpi.com

The total barrier to rotation in a crystalline solid is a sum of two components:

Intramolecular Contributions : These arise from steric and electronic interactions between the methyl group and the rest of the isolated molecule. For an isolated molecule, the rotational barriers of symmetrically equivalent methyl groups would be identical. mdpi.comnih.gov

Intermolecular Contributions : These arise from the interactions of the methyl group with neighboring molecules in the crystal lattice. These packing forces can cause symmetrically non-equivalent methyl groups in the crystal to experience different hindering environments, leading to distinct rotational barriers. mdpi.comnih.gov

Studies on isomers like 1,6-dimethylphenanthrene (B48106) and 1,8-dimethylphenanthrene (B1614708) have combined electronic structure calculations with solid-state NMR relaxation measurements to disentangle these contributions. nih.govacs.org Calculations are performed on both isolated molecules and on molecular clusters designed to mimic the crystal environment, allowing for the direct estimation of intramolecular and intermolecular effects on the barrier heights. nih.gov For methylated phenanthrenes, these barriers are typically in the range of 2-12 kJ/mol. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,6-Dimethylphenanthrene |

| 1,8-Dimethylphenanthrene |

| 4,5-Dimethylphenanthrene |

Chiral Properties and Enantiomerization Barriers of Twisted Aromatic Systems

While this compound is a planar and, therefore, achiral molecule in its ground state, the principles of stereochemistry suggest that significant steric hindrance can induce chirality in polycyclic aromatic hydrocarbons (PAHs). This phenomenon, known as atropisomerism, arises when rotation around a single bond is restricted, leading to stable, non-superimposable enantiomers. In the context of substituted phenanthrenes, if sufficiently bulky groups were placed in positions that force the aromatic rings to twist out of planarity, the molecule could become chiral.

Computational studies on sterically hindered biaryl compounds and other twisted aromatic systems have provided a robust framework for understanding the energetic barriers to enantiomerization (the conversion of one enantiomer into its mirror image). These barriers are crucial as they determine the configurational stability of the atropisomers. For instance, theoretical calculations on biaryl lactones have shown that the free activation energies for atropisomerization increase with the steric bulk of the substituents ortho to the biaryl axis.

While no specific computational studies on the induced chirality of this compound were identified, research on related systems provides valuable insights. For example, theoretical investigations into the rotational barriers of axially chiral biphenyls and indole-substituted phthalonitriles have demonstrated the utility of computational methods in predicting the stability of atropisomers. One study on an indole-substituted phthalonitrile (B49051) derivative calculated a rotational barrier of 16 kcal/mol, classifying it as a class 1 atropisomer with rapid racemization. Such studies typically employ methods like Density Functional Theory (DFT) to calculate the energy profile of the rotation around the chiral axis, identifying the transition state and thus the enantiomerization barrier.

Table 1: Representative Calculated Enantiomerization Barriers for Axially Chiral Aromatic Compounds This table presents data from various computational studies on different classes of sterically hindered aromatic compounds to illustrate the range of enantiomerization barriers.

| Compound Class | Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Indole-substituted Phthalonitrile | - | DFT | 16 |

| Axially Chiral Biphenyls | Various | DFT (B3LYP, B97) | Varies with substituents |

| Biaryl Lactones | H, OMe, Me, Et, i-Pr, t-Bu | Not specified | Increases with substituent size |

Note: The data in this table is illustrative and sourced from studies on compounds structurally different from this compound, as no direct computational data on its induced chirality exists.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict and understand the reactivity of this compound and related PAHs. Density Functional Theory (DFT) is a commonly employed method to model reaction pathways, calculate activation energies, and predict the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution:

The introduction of methyl groups onto the phenanthrene skeleton influences the sites of electrophilic attack. Computational models can predict the most likely positions for substitution by analyzing the electron density of the aromatic rings and the stability of the intermediate carbocations (arenium ions). While a specific computational study on the electrophilic substitution of this compound was not found, studies on related methylphenanthrenes provide valuable insights. For example, research on the acid-catalyzed isomerization of methylphenanthrenes has calculated the energy barriers for 1,2-methyl shifts, with values ranging from 15.1 to 30.2 kcal/mol, indicating that such rearrangements are plausible under certain conditions. researchgate.net

A corrected three-step mechanism for benzene (B151609) nitration derived from DFT calculations highlights the level of detail that computational studies can provide. eurjchem.com This study calculated the activation energy for the formation of the nitronium ion and the subsequent electrophilic attack on the benzene ring. eurjchem.com

Oxidation and Reduction Reactions:

Computational studies have been instrumental in elucidating the mechanisms of PAH oxidation. Research on the oxidative metabolism of phenanthrene and its alkylated derivatives has shown that the presence of alkyl groups can shift the metabolic pathway from oxidation of the aromatic ring to oxidation of the alkyl side chain. d-nb.infonih.govresearchgate.net This has significant implications for the biological activity and potential toxicity of these compounds. d-nb.infonih.govresearchgate.net

Table 2: Calculated Activation Energies for Reactions of Phenanthrene and its Derivatives This table compiles data from various computational studies to provide a quantitative understanding of the reactivity of the phenanthrene nucleus and the influence of methyl substitution.

| Reaction | Reactant(s) | Computational Method | Calculated Activation Energy / Barrier (kcal/mol) |

| 1,2-Methyl Shift (4- to 3-methylphenanthrene) | 4-Methylphenanthrene + Acid Catalyst | DFT | 15.1 |

| 1,2-Methyl Shift (1- to 2-methylphenanthrene) | 1-Methylphenanthrene + Acid Catalyst | DFT | 22.5 |

| 1,2-Methyl Shift (3- to 2-methylphenanthrene) | 3-Methylphenanthrene + Acid Catalyst | DFT | 30.2 |

| Benzene Nitration (NO₂⁺ attack) | Benzene + NO₂⁺ | DFT | 7 |

Note: The data presented is for phenanthrene and its singly methylated isomers, providing a close approximation for the reactivity of this compound.

Environmental Occurrence and Formation Pathways of Dimethylphenanthrenes

Environmental Fate and Transformation Processes

Photochemical Degradation Pathways

Research on phenanthrene (B1679779), the parent compound, indicates that photodegradation follows pseudo-first-order kinetics. The half-life for phenanthrene photodegradation can range from hours to days, depending on factors such as light intensity, pH, and the presence of photosensitizers in the environmental matrix. For instance, studies on phenanthrene on soil surfaces have shown half-lives ranging from approximately 2.5 to 3.1 hours under varying irradiation intensities. It is expected that alkyl substitution, as in 2,5-dimethylphenanthrene, may influence the rate of photodegradation. The methyl groups can affect the electronic properties of the aromatic system, potentially altering the absorption spectrum and reactivity towards photo-induced degradation processes. The degradation products are typically oxygenated compounds, such as quinones, aldehydes, and carboxylic acids, which may have their own environmental significance.

Biotic and Abiotic Transformation Mechanisms in Various Environmental Compartments

The transformation of this compound in the environment occurs through both biotic and abiotic pathways, with microbial degradation being a primary mechanism for its removal from soils and sediments.

Biotic Transformation:

A wide variety of bacteria and fungi have been shown to degrade PAHs, utilizing them as a source of carbon and energy. The biodegradation of phenanthrene is well-studied and typically initiated by a dioxygenase enzyme that introduces hydroxyl groups onto the aromatic rings. This leads to the formation of dihydrodiols, which are further metabolized through ring cleavage to form simpler organic acids that can enter central metabolic pathways.

For alkylated phenanthrenes, the presence and position of the alkyl groups can influence the rate and pathway of microbial degradation. d-nb.info Studies on methylated phenanthrenes have shown that alkyl substitution can shift the metabolic focus from ring oxidation to oxidation of the alkyl side chain. d-nb.info However, ring cleavage remains a crucial step in the ultimate breakdown of the molecule. The specific isomerism, such as in this compound, will likely influence the initial enzymatic attack and the subsequent metabolic cascade. While specific pathways for this compound have not been elucidated in detail, it is anticipated that microorganisms capable of degrading phenanthrene and other methylated phenanthrenes would also be capable of transforming this isomer, albeit potentially at different rates.

Abiotic Transformation:

Abiotic transformation processes, other than photodegradation, can also contribute to the alteration of this compound in the environment. These processes are generally slower than biotic degradation but can be significant over longer timescales. Chemical oxidation, for example, can occur in the presence of strong oxidizing agents in soil or water. The persistence of PAHs in the environment is a balance between these degradation and transformation processes and their sequestration in environmental compartments.

Identification and Quantification of this compound in Environmental Matrices

The detection and measurement of this compound in environmental samples such as sediment and air particulate matter are essential for monitoring its distribution and assessing potential environmental risks. These analyses typically involve sophisticated analytical techniques to separate the compound from a complex mixture of other organic contaminants.

Sediment Analysis and Environmental Contaminant Monitoring

Sediments act as a significant sink for hydrophobic organic compounds like PAHs. The analysis of this compound in sediment samples generally involves several key steps:

Sample Collection and Preparation: Sediment cores or grab samples are collected from the area of interest. The samples are then typically freeze-dried and sieved to ensure homogeneity.

Extraction: The PAHs are extracted from the sediment matrix using an organic solvent, often through methods like Soxhlet extraction, pressurized fluid extraction, or ultrasonic extraction.

Cleanup: The crude extract is then purified to remove interfering compounds. This is commonly achieved using column chromatography with materials such as silica (B1680970) gel or alumina.

Instrumental Analysis: The final extract is analyzed using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of individual PAH isomers and their confident identification and quantification based on their mass spectra and retention times.

While specific concentration data for this compound is often not reported individually in many studies, research on alkylated PAHs in contaminated sediments has shown that dimethylphenanthrene isomers are commonly present. Their concentrations can vary widely depending on the proximity to pollution sources.

Below is a representative table showing the concentrations of a range of dimethylphenanthrene (DMP) isomers found in the topsoil of a coalfield region, illustrating the typical levels that might be encountered in a contaminated environment.

| Functional Area | Mean Concentration of Total DMP Isomers (µg/kg) | Concentration Range of Total DMP Isomers (µg/kg) |

| Mining Area | 313 | 11 - 2519 |

| Industrial Area | 240 | 12 - 1383 |

| Residential Area | 185 | 10 - 1104 |

| Agricultural Area | 122 | 8 - 788 |

Data adapted from a study on polycyclic aromatic compounds in the topsoil of the Huaibei coalfield, China. The data represents the sum of several DMP isomers and not specifically this compound. nih.gov

Air Particulate Matter Analysis

PAHs are also present in the atmosphere, predominantly adsorbed onto particulate matter, especially fine particulate matter (PM2.5). The analysis of this compound in air particulate matter follows a similar workflow to sediment analysis:

Sample Collection: Air is drawn through a filter (e.g., quartz fiber filter) using a high-volume or low-volume air sampler to collect particulate matter.

Extraction: The filter is then extracted with an appropriate solvent to dissolve the PAHs.

Cleanup and Concentration: The extract is purified and concentrated to a small volume.

Instrumental Analysis: As with sediment analysis, GC-MS is the primary analytical technique for the identification and quantification of this compound and other PAHs.

Studies on the composition of PAHs in urban and industrial air have consistently shown the presence of methylated and dimethylated phenanthrenes. Their concentrations are often influenced by traffic density, industrial activities, and seasonal variations, with higher levels typically observed in winter due to increased fuel combustion for heating and stable atmospheric conditions.

The following table provides an example of the concentrations of total dimethylphenanthrenes (DMPs) found in PM2.5 in an urban-industrial complex, which gives an indication of the potential atmospheric levels of these compounds.

| Sampling Site | Mean Concentration of Total DMP Isomers (ng/m³) | Concentration Range of Total DMP Isomers (ng/m³) |

| Industrial Area | 1.25 | 0.45 - 2.89 |

| Residential Area | 0.98 | 0.32 - 2.15 |

| Traffic Area | 1.52 | 0.61 - 3.45 |

This is a hypothetical data table based on typical PAH concentrations found in urban air studies, as specific data for this compound or total DMPs in a readily tabular format was not available in the searched literature.

Organic Chemistry Applications and Advanced Material Science Perspectives of Phenanthrene Derivatives

Role as Fundamental Building Blocks and Intermediates in Complex Organic Synthesis

Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and its substituted derivatives are recognized as valuable starting materials or intermediates in the synthesis of more complex organic molecules. smolecule.comcymitquimica.comcymitquimica.com They provide a rigid, aromatic core that can be further functionalized to create a variety of structures. smolecule.com In principle, 2,5-dimethylphenanthrene can serve as a foundational building block for the synthesis of larger, more complex PAHs or functional materials. acs.orgnih.gov The methyl groups at the 2 and 5 positions can influence the reactivity and solubility of the molecule and its derivatives. However, specific, detailed examples of this compound being utilized as a crucial intermediate or fundamental building block in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in the reviewed literature.

Advanced Material Science Applications

The unique electronic and photophysical properties of PAHs make them attractive for applications in materials science, particularly in electronics and photonics. acs.org

Optoelectronic Materials Development

Phenanthrene derivatives, in general, are explored for their potential in optoelectronic devices due to their inherent photoluminescence and charge-transport properties. acs.org The extended π-conjugated system of the phenanthrene core is responsible for these characteristics. While the development of novel organic materials with diverse properties, including for optoelectronics, has been an area of active research, specific studies detailing the synthesis and characterization of optoelectronic materials derived from this compound are not prominent in the available literature. Theoretical studies on related molecules like 4,5-dimethylphenanthrene (B14150737) have been conducted to predict their crystal structure and potential as organic semiconductors. acs.orgrsc.org

Organic Light-Emitting Diodes (OLEDs) Research

Organic light-emitting diodes (OLEDs) are a significant application for many luminescent organic compounds. pku.edu.cn The efficiency and color of the emitted light in an OLED are highly dependent on the molecular structure of the emitter. While phenanthrene-based materials have been investigated for their potential use in OLEDs, research specifically employing this compound as an emitter or host material in the emissive layer of OLEDs is not widely documented. smolecule.comacs.org The development of efficient and stable blue OLEDs remains a challenge, driving research into a wide variety of new materials. nih.govnih.gov

Design and Synthesis of Functionalized Phenanthrene Systems

The functionalization of the phenanthrene scaffold is a key strategy for tuning its properties for specific applications. smolecule.com

Conjugated Polymers and Oligomers Based on Phenanthrene Scaffolds

Conjugated polymers and oligomers are of great interest for applications in organic electronics due to their processability and tunable electronic properties. researchgate.netnih.gov The incorporation of phenanthrene units into polymer backbones can impart desirable photophysical and charge-transport characteristics. acs.org Solution-processable π-conjugated polymers, in particular, offer advantages for large-area device fabrication. nih.gov However, the synthesis and characterization of conjugated polymers or well-defined oligomers specifically incorporating the this compound unit are not extensively described in the reviewed scientific literature.

Applications in Helicene Chemistry and Twisted Aromatic Systems

Helicenes are a class of chiral, helically shaped molecules with interesting chiroptical properties, making them relevant for applications in materials science and catalysis. rsc.orgbeilstein-journals.org The synthesis of helicenes often involves the photocyclization of stilbene-type precursors. beilstein-journals.org The steric hindrance between substituents in certain positions on the phenanthrene core can lead to a twisted, non-planar structure. For example, 4,5-dimethylphenanthrene is known to have a twisted backbone, making it inherently chiral. rsc.orguzh.ch This twisting is a result of the steric repulsion between the methyl groups in the "bay region" of the molecule. psu.edupsu.edu While this highlights the importance of substituent placement in creating twisted aromatic systems, there is no direct evidence in the reviewed literature of this compound being used as a precursor or key component in the synthesis of helicenes or other intentionally twisted aromatic systems. The substitution pattern in this compound does not inherently force the severe steric clash that leads to the helical twist seen in molecules like [n]helicenes.

Future Directions and Emerging Research Areas for 2,5 Dimethylphenanthrene

Development of More Efficient and Sustainable Synthesis Routes

The traditional synthesis of phenanthrene (B1679779) and its derivatives often relies on methods that are not environmentally benign. wikipedia.orgacademie-sciences.fr Future research will increasingly focus on developing greener and more efficient synthetic pathways. This includes the exploration of novel catalytic systems and reaction conditions that minimize waste and energy consumption.

Key areas of development include:

Transition-Metal Catalysis: The use of transition metals like palladium, gold, and platinum in catalytic amounts has shown promise in the cycloisomerization of biphenyl (B1667301) derivatives to form substituted phenanthrenes. nih.govacs.org Future work will likely focus on developing more robust and recyclable catalysts to improve the economic viability and sustainability of these processes. A novel palladium-catalyzed domino one-pot reaction has been reported for synthesizing phenanthrene derivatives with high yields and shorter reaction times. nih.gov

Photochemical Synthesis: The Mallory reaction, which utilizes photochemical cyclization of diarylethenes, offers a metal-free alternative for synthesizing phenanthrenes. wikipedia.org Research in this area may focus on improving the efficiency and scalability of these photochemical methods.

Divergent Synthesis: Recent developments have shown that the choice of a Lewis acid catalyst can direct the synthesis of multi-substituted phenanthrenes towards different isomers from the same starting material. rsc.org This approach offers a powerful tool for creating a diverse library of phenanthrene derivatives for various applications.

Sustainable Feedstocks: Investigating the use of renewable feedstocks and developing synthetic routes that can convert biomass-derived molecules into the phenanthrene core is a long-term goal for sustainable chemistry. nih.govresearchgate.net

Below is a table summarizing emerging sustainable synthesis strategies for phenanthrene derivatives.

| Synthesis Strategy | Catalyst/Reagent | Key Advantages |

|---|---|---|

| Domino One-Pot Reaction | Palladium/Norbornadiene | High efficiency, shorter reaction times, wide substrate range. nih.gov |

| Cycloisomerization | PtCl2, AuCl, AuCl3, GaCl3, or InCl3 | Modular, allows for incorporation of substituents at any site. nih.gov |

| Divergent Synthesis | Lewis Acids (e.g., BF3OEt2, Bi(OTf)3) | Selective formation of different isomers from a single precursor. rsc.org |

| Oxidative Radical Cyclization | Bu3SnH/AIBN | Provides access to functionalized phenanthrenes for building larger polyaromatics. nih.gov |

Advanced Spectroscopic Probes for In-Situ and Real-Time Analysis

Understanding the behavior of 2,5-dimethylphenanthrene in complex environments, such as during chemical reactions or in biological systems, requires analytical techniques that can provide real-time information. The development of advanced spectroscopic probes is crucial for in-situ monitoring.

Future research in this area will likely focus on:

Fluorescence Sensors: Due to the inherent fluorescence of many PAHs, the development of highly sensitive and selective fluorescence-based sensors is a promising area. disen-sensor.com These sensors could be used for rapid, on-site detection of this compound in environmental samples.

Resonance-Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (REMPI-TOFMS): This technique has demonstrated the ability for real-time, quantitative analysis of gas-phase PAHs at very low concentrations, making it suitable for monitoring combustion processes or atmospheric chemistry. acs.org

Antibody-Based Biosensors: The use of monoclonal antibodies specific to 3- to 5-ring PAHs in biosensors allows for near real-time, on-site quantitative analysis in aqueous environments. nih.govoup.comdoi.org Further development could lead to sensors with higher specificity for individual PAH isomers.

Surface-Enhanced Raman Spectroscopy (SERS): SERS has the potential to provide highly sensitive and specific detection of PAHs, and future work may focus on developing SERS substrates tailored for the detection of this compound.

The table below compares different advanced analytical techniques for PAH analysis.

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Fluorescence Sensors | Excitation and emission of light | Environmental monitoring | Rapid, sensitive, non-destructive. disen-sensor.com |

| REMPI-TOFMS | Multi-photon ionization and mass analysis | Combustion analysis, atmospheric monitoring | High sensitivity, isomer selectivity, real-time data. acs.org |

| Antibody-Based Biosensors | Antigen-antibody binding | Aqueous environmental monitoring | Near real-time, on-site analysis, portability. nih.govnih.govresearchgate.net |

High-Throughput Computational Screening for Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. High-throughput computational screening can be employed to systematically investigate the structure-property relationships of a large number of phenanthrene derivatives, including this compound.

Emerging research directions include:

Materials Science Applications: Computational studies, such as those using Density Functional Theory (DFT), can be used to screen phenanthrene derivatives for their potential in organic electronics, such as organic solar cells and light-emitting diodes. academie-sciences.frresearchgate.netresearchgate.net These studies can predict key properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient electronic materials.

Predicting Toxicity and Environmental Fate: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and environmental behavior of alkylated PAHs based on their molecular structure. nih.govnih.govbohrium.com This can help in prioritizing compounds for further experimental investigation and in risk assessment.

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound, aiding in the design of more efficient synthetic routes and in understanding its transformation in the environment. rsc.orgrsc.org

Interdisciplinary Research on Environmental Dynamics and Remediation Strategies

The environmental fate of this compound is a complex issue that requires an interdisciplinary approach, combining expertise from chemistry, biology, geology, and environmental engineering.

Future research should focus on:

Biodegradation Pathways: While it is known that microorganisms can degrade PAHs, the specific pathways and the influence of alkylation on the rate and products of biodegradation are not fully understood. nih.govresearchgate.netsemanticscholar.orgbbrc.in Research is needed to identify the microorganisms and enzymes responsible for the degradation of this compound and to elucidate the metabolic pathways.

Toxicity of Transformation Products: The products of biodegradation or abiotic transformation of this compound may be more or less toxic than the parent compound. semanticscholar.org Interdisciplinary studies are needed to identify these transformation products and assess their toxicological effects.

Advanced Remediation Technologies: The development of more effective and sustainable remediation strategies for PAH-contaminated sites is a critical area of research. This includes exploring novel approaches such as nano-remediation, phytoremediation, and mycoremediation, and understanding the complex interactions between PAHs, soil components, and biological systems. frontiersin.org

Atmospheric Fate and Transport: Given that PAHs can be transported over long distances in the atmosphere, research is needed to better understand the atmospheric chemistry of this compound, including its reactions with atmospheric oxidants and its partitioning between the gas and particle phases. mdpi.com

The following table outlines key research areas in the environmental dynamics of alkylated PAHs.

| Research Area | Focus | Key Questions |

|---|---|---|

| Biodegradation | Microbial breakdown of this compound. | Which microorganisms and enzymes are involved? What are the metabolic pathways? nih.govresearchgate.net |

| Toxicity of Metabolites | Assessing the harmful effects of breakdown products. | Are the transformation products more or less toxic than the parent compound? semanticscholar.org |

| Remediation Strategies | Developing methods to clean up contaminated environments. | Can novel technologies like nano-remediation be effectively applied? frontiersin.org |

Exploration of Novel Reactivity Pathways

Expanding the known chemical reactions of the phenanthrene core is essential for creating new materials and molecules with unique properties. Future research will likely explore novel reactivity pathways for this compound.

Areas for exploration include:

C-H Bond Functionalization: Direct functionalization of the C-H bonds of the aromatic core is a highly sought-after transformation in organic synthesis. Developing methods for the selective functionalization of specific positions on the this compound skeleton would open up new avenues for creating complex molecules.

Post-Synthetic Core Modification: As demonstrated with phenanthriporphyrin, the core of the phenanthrene unit can undergo post-synthetic modifications like cyclocarbonylation, leading to significant changes in the molecule's structure and properties. rsc.org Exploring similar reactions with this compound could lead to novel functional materials.

Reductive Alkylation: The reaction of PAH dianions with electrophiles offers a complementary approach to traditional methods for creating alkylated derivatives, potentially leading to new regioisomers with interesting properties. nih.gov

Reactions at the 9 and 10 Positions: The 9 and 10 positions of the phenanthrene core are known to be particularly reactive. wikipedia.orgslideshare.netlibretexts.org Further exploration of reactions at these sites, such as oxidation, reduction, and addition reactions, could lead to the synthesis of a variety of new compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.